molecular formula C20H14BrN3O3 B2934738 N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 940983-90-4

N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2934738
CAS No.: 940983-90-4
M. Wt: 424.254
InChI Key: IRNFJIQZYLULQX-UHFFFAOYSA-N
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Description

N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a heterocyclic compound featuring a quinoline core substituted with bromo and methyl groups at positions 6 and 2, respectively. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and electron-deficient systems.

Properties

IUPAC Name

N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O3/c1-11-8-17(15-9-12(21)6-7-16(15)22-11)23-18(25)10-24-19(26)13-4-2-3-5-14(13)20(24)27/h2-9H,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNFJIQZYLULQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromo-2-methylquinolin-4-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to explore its biological activity through various studies, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18BrN3O3C_{20}H_{18}BrN_{3}O_{3}, with a molecular weight of approximately 426.28 g/mol. The structure features a quinoline moiety substituted with a bromo group and an isoindolinone derivative, which contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 6-bromo-2-methylquinoline and 1,3-dioxoisoindoline derivatives.
  • Reagents : Acetic anhydride or acetic acid as a coupling agent.
  • Conditions : Reactions are usually performed under reflux conditions in organic solvents.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involves activation of caspases, leading to programmed cell death .
  • Cell Viability Assays : MTT assays demonstrated that the compound significantly reduces cell viability in treated cells compared to controls. For instance, IC50 values were determined to be around 10 µM for A549 cells, indicating potent activity .
  • Case Studies :
    • A study by Smith et al. (2023) reported that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models after four weeks of treatment .
    • Another investigation highlighted its synergistic effects when combined with traditional chemotherapeutics like cisplatin, enhancing overall efficacy against resistant cancer types .

Other Biological Activities

Beyond anticancer properties, preliminary research indicates potential anti-inflammatory and antimicrobial effects:

  • Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
  • Antimicrobial Activity : Limited studies have shown effectiveness against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Data Summary

Activity TypeTest SystemObserved EffectReference
AnticancerA549 cellsIC50 ~10 µM
Tumor ReductionXenograft models50% size reduction
Anti-inflammatoryMacrophage culturesInhibition of TNF-alpha
AntimicrobialVarious bacteriaEffective against strains

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound exhibits reactivity at three key sites: the quinoline bromine, the methyl group, and the dioxoisoindolinyl acetamide.

  • Nucleophilic Substitution at Bromine :
    The 6-bromo substituent undergoes SNAr reactions with nucleophiles (e.g., amines, alkoxides). For example:

    Compound+R NH2CuI DIPEA6 aminoquinoline derivative[3][9]\text{Compound}+\text{R NH}_2\xrightarrow{\text{CuI DIPEA}}\text{6 aminoquinoline derivative}\quad[3][9]
  • Methyl Group Functionalization :
    The 2-methyl group can be oxidized to a carboxylic acid using KMnO4_4/H2_2SO4_4, enabling further derivatization (e.g., esterification) .

  • Acetamide Hydrolysis :
    Under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions, the acetamide bond hydrolyzes to regenerate the carboxylic acid and quinoline amine .

Key Reaction Conditions and Catalysts

Reaction Type Conditions Catalysts/Reagents Yield Reference
Quinoline brominationBr2_2/AcOH, 80°C, 12 h75%
Amide couplingEDC, HOBt, DMF, 0°C → RT, 24 hEDC/HOBt82%
SNAr with aminesDMF, CuI, DIPEA, 100°C, 8 hCuI/DIPEA68%

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C via cleavage of the acetamide bond, confirmed by TGA .

  • Photodegradation : UV exposure (λ = 254 nm) induces isomerization of the quinoline ring, forming 6-bromo-2-methylquinolin-4(1H)-one as a byproduct .

  • Hydrolytic Sensitivity : Rapid degradation in alkaline media (pH > 10) due to acetamide hydrolysis .

Comparison with Similar Compounds

Quinoline-Based Acetamide Derivatives

highlights structurally related quinoline-acetamide compounds (Table 1). These analogs share the quinolin-6-yl acetamide backbone but differ in substituents on the indolin-3-ylidene moiety. Key observations include:

  • Compound 59 ((E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) exhibits the highest activity (6.878), attributed to the electron-withdrawing cyanamido group, which may enhance target interaction or stability .
  • Compound 58 ((E)-2-(i-(4-bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide) shows reduced activity (5.208), suggesting that polar hydroxymethyl groups may hinder membrane permeability or binding efficiency .

Table 1: Activity of Quinoline-Acetamide Analogs ()

Compound ID Substituent on Indolinone Activity Value
57 5-amino 5.411
58 5-hydroxymethyl 5.208
59 5-cyanamido 6.878
60 3-aminoisoxazolyl 5.322

Pyridazinone and FPR-Targeting Acetamides

describes pyridazin-3(2H)-one derivatives with acetamide side chains, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide. These compounds act as formyl peptide receptor (FPR) agonists, with substituents dictating receptor specificity:

  • 4-Methoxybenzyl derivatives are potent FPR2 agonists, while 3-methoxybenzyl analogs show mixed FPR1/FPR2 activity. The methoxy group’s position significantly impacts receptor interaction .
  • Compared to the target compound, the pyridazinone core offers a smaller aromatic system, which may reduce π-π stacking but improve solubility. The bromophenyl group in both compounds suggests a shared strategy for enhancing electrophilicity.

Phthalimide Analogs and Substituent Effects

examines phthalimide-linked acetamides with varying benzyl substituents (e.g., hydroxy, methoxy, methyl, fluoro). Key findings include:

  • 4-Methoxybenzyl (4d) and 4-fluorobenzyl (4f) derivatives exhibit optimal elemental analysis alignment, indicating synthetic reliability. The electron-donating methoxy group may enhance stability, while the fluoro group improves lipophilicity .
  • The target compound’s 1,3-dioxoisoindolin moiety mirrors these phthalimide analogs, suggesting shared synthetic pathways (e.g., nucleophilic acyl substitution) and comparable solubility profiles.

Anti-Cancer Acetamide Derivatives

highlights phenoxy acetamides with quinazoline sulfonyl groups, such as compound 40 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide), which shows notable anti-cancer activity. The sulfonyl and morpholinyl groups enhance electron-withdrawing and hydrogen-bonding capabilities, respectively . In contrast, the target compound’s bromo and methyl groups on quinoline may prioritize interactions with hydrophobic binding pockets.

Triazole- and Thiazole-Linked Acetamides

  • Compound 11l (): Features a triazole linker between phthalate and acetamide groups.
  • Compound 1.7 (): Contains a thiazole ring and nitro group, which may confer redox activity or nitroreductase targeting. The thiazole’s electronegativity contrasts with the dioxoisoindolin’s planar structure .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., bromo, cyanamido) enhance activity by improving electrophilicity or target binding .

Heterocyclic Core: Quinoline and pyridazinone cores offer distinct π-π stacking and solubility profiles, influencing target selectivity .

Synthetic Strategies: Common methods include glacial acetic acid reflux for acetamide coupling () and Suzuki-Miyaura cross-coupling for quinoline derivatization (inferred from bromo substitution) .

Structural Validation and Computational Tools

The target compound’s structure likely employed validation tools such as SHELXL () for crystallographic refinement and DFT calculations () for electronic property analysis. These ensure accuracy in structural comparisons .

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